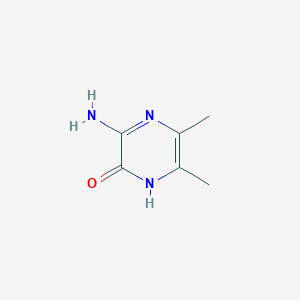

3-Amino-5,6-dimethylpyrazin-2-ol

Description

Significance of Pyrazinol Derivatives in Heterocyclic Chemistry

Pyrazinols, and the broader pyrazine (B50134) family, are heterocyclic compounds that are integral to numerous biological and chemical processes. They are noted for their presence in nature, contributing to the aroma and flavor of many roasted or fermented foods like coffee and beer. thegoodscentscompany.com Beyond their sensory properties, pyrazine derivatives are recognized for their diverse pharmacological potential.

The pyrazine ring is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. This has led to the development of pyrazine-containing drugs with a range of applications. A notable example is Pyrazinamide (B1679903), a frontline medication for the treatment of tuberculosis.

Furthermore, pyrazines play a critical role in cell-to-cell communication, particularly in bacteria, a process known as quorum sensing (QS). db-thueringen.demdpi.com QS allows bacteria to coordinate gene expression with population density, regulating processes like biofilm formation and the production of virulence factors. mdpi.comnih.govmdpi.com The discovery of pyrazinols as signaling molecules in this process has opened new avenues for developing anti-infective agents that disrupt bacterial communication rather than killing the bacteria directly, which may help to mitigate the development of antibiotic resistance. nih.govnih.gov

Overview of the Research Landscape for 3-Amino-5,6-dimethylpyrazin-2-ol

Direct and extensive research focused specifically on this compound is not prominent in the current scientific literature. However, the research landscape can be effectively understood by examining its parent compound, 3,5-dimethylpyrazin-2-ol (B1670924) (DPO) , a molecule that has garnered significant recent attention.

DPO has been identified as a novel quorum-sensing molecule used by the pathogenic bacterium Vibrio cholerae. db-thueringen.denih.gov In this system, DPO binds to a specific receptor and transcription factor known as VqmA. nih.govbiorxiv.org This binding event triggers a cascade that ultimately represses the genes responsible for biofilm formation and the production of virulence factors. nih.govbiorxiv.org The DPO-VqmA signaling system is a key regulator of pathogenicity in V. cholerae. db-thueringen.de

The discovery and characterization of DPO's role have been significant. Researchers have successfully engineered microbial biosensors that are highly selective and sensitive for detecting DPO in various samples, including those from human and animal sources. nih.govresearchgate.net This breakthrough provides a powerful tool for studying microbial behavior and the role of DPO in health and disease. nih.gov Structural and functional analyses have elucidated how DPO binds to its VqmA receptor, revealing that the hydroxyl group at the 2-position of the pyrazine ring is critical for this interaction. nih.govbiorxiv.org

While this body of work provides a deep understanding of the DPO core, the influence of an amino group at the 3-position, as found in this compound, remains uninvestigated.

Current Research Gaps and Future Perspectives on this compound

The most significant research gap concerning this compound is the lack of fundamental chemical and biological data. There is a clear need for studies focused on its chemical synthesis, purification, and characterization. Methodologies for synthesizing aminopyrazoles are established, but a specific, optimized route for this compound has not been reported. chim.it

Based on the extensive research into its parent compound, DPO, several compelling future research perspectives emerge:

Investigation of Quorum Sensing Activity: A primary objective would be to investigate whether this compound can interact with the VqmA receptor. The addition of the amino group could potentially enhance, inhibit, or otherwise modulate the quorum-sensing activity observed with DPO. It could act as an agonist or an antagonist of the DPO-VqmA system, presenting opportunities to develop molecules that can control Vibrio cholerae virulence.

Probing Structure-Activity Relationships: Synthesizing and studying this amino derivative would be a crucial first step in building a structure-activity relationship (SAR) profile for the DPO family of molecules. Understanding how different functional groups on the pyrazinol ring affect binding and activity is essential for designing potent and specific modulators of quorum sensing. nih.gov

Screening for Broader Biological Activities: Beyond quorum sensing, the introduction of an amino group could impart other biological properties. Many amino-substituted heterocyclic compounds exhibit a range of activities, and this molecule should be screened for potential antibacterial, antifungal, or other pharmacologically relevant effects. nih.gov

The exploration of this compound offers a chance to build upon the important discoveries related to DPO and potentially uncover new tools for studying and combating bacterial infections.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₉N₃O |

| Molecular Weight | 139.16 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=C(C(=O)N=C(N1)N)C |

| CAS Number | N/A |

| Physical State | Not specified in literature |

Table 2: Related Pyrazine Derivatives and Their Significance

| Compound Name | Significance |

| 3,5-Dimethylpyrazin-2-ol (DPO) | A quorum-sensing molecule in Vibrio cholerae that regulates biofilm formation and virulence. db-thueringen.denih.govnih.gov |

| Pyrazinamide | A key pharmaceutical used in the treatment of tuberculosis. |

| 2,5-Dimethylpyrazine (B89654) | A common flavor and aroma compound found in coffee, chocolate, and other foods. thegoodscentscompany.com |

| Favipiravir | A pyrazine-based antiviral drug. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-5,6-dimethyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-4(2)9-6(10)5(7)8-3/h1-2H3,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKVXZGSRBWKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=O)N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302350 | |

| Record name | 3-Amino-5,6-dimethylpyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43029-21-6 | |

| Record name | 3-Amino-5,6-dimethyl-2(1H)-pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43029-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 150415 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043029216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 43029-21-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 43029-21-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-5,6-dimethylpyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 Amino 5,6 Dimethylpyrazin 2 Ol and Its Analogs

Classical and Contemporary Approaches to Pyrazinol Core Synthesis

The formation of the fundamental pyrazine (B50134) or pyrazinol ring is the first critical step in synthesizing complex derivatives.

Cyclocondensation reactions are a cornerstone of heterocyclic chemistry and represent the most traditional and widely used method for constructing the pyrazine nucleus. The standard protocol involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.govacs.org This reaction proceeds through the initial formation of a dihydropyrazine (B8608421) intermediate, which then undergoes spontaneous or induced oxidation to the aromatic pyrazine ring. youtube.com For example, the reaction of ethylenediamine (B42938) with a 1,2-diketone is a common industrial method for preparing pyrazine derivatives. acs.org

A variation of this approach is the self-condensation of two molecules of an α-amino ketone. youtube.com This dimerization is often spontaneous and proceeds via a dihydropyrazine intermediate that oxidizes to the final pyrazine product. youtube.com

More contemporary cyclization strategies have also been developed. One such method involves the synthesis of pyrazines possessing ester and hydroxyl groups at the 2- and 3-positions, respectively. rsc.org This sequence begins with the diazidation of N-allyl malonamides, followed by a cyclization that can be induced either thermally or through copper mediation to form the pyrazinol core. rsc.org Another approach utilizes the reaction of α-hydroxy ketones with a nitrogen source like ammonium (B1175870) hydroxide (B78521) to generate a diverse array of pyrazine products. researchgate.net

The table below summarizes key classical cyclocondensation reactions for pyrazine synthesis.

| Reactant 1 | Reactant 2 | Product Type | Key Features |

| 1,2-Diamine | 1,2-Dicarbonyl | Substituted Pyrazine | Fundamental, widely applicable method. nih.govacs.org |

| α-Amino Ketone | α-Amino Ketone | Symmetrically Substituted Pyrazine | Self-condensation/dimerization. youtube.com |

| N-Allyl Malonamide | - | 2-Hydroxy-3-carboxyester Pyrazine | Intramolecular cyclization after diazidation. rsc.org |

| α-Hydroxy Ketone | Ammonium Hydroxide | Substituted Pyrazine | Forms a mixture of pyrazine derivatives. researchgate.net |

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer significant advantages over traditional multi-step syntheses. clockss.org These advantages include higher atom economy, reduced waste, and the ability to generate complex molecules and diverse compound libraries in a single step. clockss.orgmdpi.com

While many MCRs have been developed for other nitrogen-containing heterocycles like pyrazoles, their application to pyrazine synthesis is also an active area of research. nih.govbeilstein-journals.orgmdpi.com Aminoazoles, including aminopyrazines, are excellent building blocks for MCRs due to the presence of multiple nucleophilic centers. rsc.orgfrontiersin.org For instance, a catalyst-free, three-component reaction involving 2-aminopyrazine, isatin, and a 1,3-dicarbonyl compound has been developed to produce complex spirooxindole derivatives under green conditions (room temperature in ethyl L-lactate). rsc.org Such strategies highlight the power of MCRs to build molecular complexity onto a pyrazine scaffold efficiently.

The general principle often involves the in-situ formation of a reactive intermediate, such as an α,β-unsaturated ketone, which then undergoes cyclocondensation with an aminopyrazine or a precursor. mdpi.com The versatility of MCRs allows for the combination of classical condensation chemistry with modern synthetic methods, providing broad access to a wide range of functionalized pyrazine and pyrazinol derivatives. beilstein-journals.org

Targeted Synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol and Related Aminopyrazinols

Synthesizing the specific target molecule, this compound, requires methods that can precisely control the placement of the amino, hydroxyl, and methyl substituents.

The most direct and regioselective method for preparing 3-aminopyrazin-2-ols is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. This reaction is a specific application of the general pyrazine synthesis but provides direct access to the desired 3-amino-2-ol substitution pattern.

For the synthesis of This compound , the logical precursors are glycinamide (B1583983) (the simplest α-amino acid amide) and diacetyl (also known as 2,3-butanedione), which provides the two adjacent methyl groups. The reaction involves the nucleophilic attack of the primary amine of glycinamide on one of the carbonyls of diacetyl, followed by intramolecular cyclization of the amide nitrogen onto the second carbonyl group. Subsequent dehydration and aromatization yield the final pyrazinol product.

This strategy is analogous to the biomimetic synthesis of other pyrazine natural products, which often involves the dimerization of amino acid-derived intermediates. rsc.org For example, the synthesis of coelenteramine, a related aminopyrazine, can be achieved by condensing an α-aminonitrile (a precursor to α-amino amides) with a glyoxal (B1671930) derivative. researchgate.net Similarly, the biosynthesis of 2,5-dimethylpyrazine (B89654) in microorganisms proceeds from the amino acid L-threonine, which is converted to an aminoacetone intermediate that dimerizes. nih.govnih.gov

The table below outlines the specific synthesis for the target compound.

| Precursor 1 (α-Amino Acid Amide) | Precursor 2 (1,2-Dicarbonyl) | Target Product |

| Glycinamide | Diacetyl (2,3-Butanedione) | This compound |

An alternative to building the ring from scratch is to introduce the required functional groups onto a pre-existing pyrazine scaffold. This involves the functionalization of a simpler pyrazine derivative.

Amination: The introduction of an amino group onto the pyrazine ring can be accomplished via the Chichibabin reaction. youtube.com This reaction involves treating a pyrazine with a strong nucleophilic amide, typically sodium amide (NaNH₂) in liquid ammonia (B1221849), to directly substitute a hydrogen atom with an amino group, forming an aminopyrazine. youtube.com Another powerful method is the nucleophilic aromatic substitution (SNAr) of a halopyrazine. A chloro- or bromopyrazine can react with ammonia or an amine source, often under metal catalysis, to yield the corresponding aminopyrazine.

Hydroxylation: A hydroxyl group can be introduced by several methods. If an aminopyrazine is available, it can be converted to a diazonium salt, which can then be hydrolyzed to the corresponding pyrazinol (the hydroxyl-substituted pyrazine). This is a classic method for converting aromatic amines to phenols. Alternatively, a halopyrazine can undergo nucleophilic aromatic substitution with a hydroxide source, such as sodium or potassium hydroxide, to yield the pyrazinol. The synthesis of related aminodimethylpyrimidinol derivatives has been achieved through a sequence involving ring halogenation followed by substitution, demonstrating the viability of this strategy on similar heterocyclic systems. semanticscholar.org

Modern Catalytic Methods in Pyrazine Derivative Synthesis

Modern catalysis has introduced highly efficient and environmentally benign methods for synthesizing and functionalizing pyrazine rings.

A significant advancement is the use of earth-abundant metal catalysts. For instance, manganese pincer complexes have been shown to effectively catalyze the acceptorless dehydrogenative coupling of 2-amino alcohols to form 2,5-substituted pyrazines. nih.govacs.org This method is atom-economical and sustainable, producing only water and hydrogen gas as byproducts. acs.org

Transition-metal catalysis is also pivotal for the derivatization of pre-formed pyrazine rings. Palladium-catalyzed cross-coupling reactions are widely used to create carbon-carbon and carbon-heteroatom bonds on halopyrazine substrates. organic-chemistry.org Furthermore, iridium-based catalysts like [Cp*IrCl₂]₂ have been employed for the C-H alkylation of methyl groups already present on pyrazine rings, allowing for the elongation of side chains using alcohols as alkylating agents. organic-chemistry.org A palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids provides another modern route to unsymmetrically substituted pyrazines. organic-chemistry.org

The table below highlights some modern catalytic methods relevant to pyrazine synthesis.

| Catalytic Method | Catalyst Example | Transformation | Key Features |

| Dehydrogenative Coupling | Manganese Pincer Complex | 2-Amino Alcohols → Pyrazines | Atom-economical, uses earth-abundant metal. nih.govacs.org |

| C-H Alkylation | [Cp*IrCl₂]₂ | Pyrazine-CH₃ + Alcohol → Pyrazine-CH₂-R | Functionalizes existing alkyl side chains. organic-chemistry.org |

| Cascade C-C/C-N Coupling | Palladium(II) | Aminoacetonitrile + Arylboronic Acid → Aryl-Substituted Pyrazine | Forms unsymmetrical pyrazines. organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions for Pyrazine Functionalization

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with exceptional efficiency and broad functional group tolerance. nih.govsnnu.edu.cn These methods are particularly valuable for the functionalization of electron-deficient heteroaromatics like pyrazines.

One of the most powerful of these methods is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that couples amines with aryl or heteroaryl halides (or pseudohalides). nih.govwikipedia.org This reaction has become a go-to method for synthesizing arylamines, largely replacing harsher, classical methods. wikipedia.org The versatility of the Buchwald-Hartwig amination has been demonstrated in its wide substrate scope, with several generations of phosphine (B1218219) ligands developed to tune the catalyst's reactivity and stability. youtube.com For the synthesis of a molecule like this compound, a hypothetical retrosynthetic analysis would involve the coupling of an ammonia equivalent or a protected amine with a corresponding 3-halo-5,6-dimethylpyrazin-2-ol precursor. The development of specialized ligands, such as bulky, electron-rich phosphines, has been crucial in improving reaction efficiency and allowing for the use of a wide variety of amine coupling partners, including primary and secondary amines. youtube.comcmu.edu Research has shown that these reactions can be performed under mild conditions and are tolerant of various functional groups, including the unprotected N–H group often present in heterocyclic substrates. mit.edunih.gov

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the heteroaryl halide to a Pd(0) complex. This is followed by the coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminopyrazine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical to facilitate each step of this cycle efficiently. cmu.edu

Another key palladium-catalyzed reaction applicable to the synthesis of analogs of this compound is the Suzuki-Miyaura cross-coupling. This reaction forms C-C bonds by coupling an organoboron reagent (like a boronic acid or ester) with a halide. snnu.edu.cnnih.gov For instance, a halogenated pyrazine core could be coupled with various aryl or alkyl boronic acids to introduce diverse substituents at specific positions, thereby generating a library of analogs. mdpi.comrhhz.net The Suzuki coupling is renowned for its mild reaction conditions, tolerance to a wide range of functional groups, and the use of readily available and non-toxic organoboron reagents. nih.gov The development of an "aminative Suzuki-Miyaura coupling" has even been reported, which cleverly combines the pathways of both Suzuki and Buchwald-Hartwig reactions to form diaryl amines from common precursors. snnu.edu.cnresearchgate.net

The following table summarizes representative palladium-catalyzed cross-coupling reactions relevant to pyrazine functionalization.

| Reaction Type | Coupling Partners | Catalyst System (Typical) | Key Features | Potential Application for Target Scaffold |

| Buchwald-Hartwig Amination | Heteroaryl Halide + Amine | Pd(dba)₂ / Phosphine Ligand + Base | Forms C-N bonds. Tolerates various functional groups. | Direct synthesis of 3-aminopyrazin-2-ol (B112623) from a 3-halopyrazin-2-ol precursor. |

| Suzuki-Miyaura Coupling | Heteroaryl Halide + Boronic Acid/Ester | Pd(PPh₃)₄ / Base | Forms C-C bonds. Mild conditions, high tolerance for functional groups. | Synthesis of analogs by introducing alkyl/aryl groups onto the pyrazine ring. |

Application of Photoredox Catalysis in Pyrazine Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling novel molecular transformations under exceptionally mild conditions. researchgate.net This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. uni-regensburg.de These intermediates can then engage in a variety of bond-forming reactions, including the functionalization of heterocycles. nih.govnih.gov

For the synthesis of pyrazine derivatives, photoredox catalysis offers unique opportunities, particularly for C-H functionalization. nih.govnih.gov This strategy avoids the need for pre-functionalized starting materials (like halides), allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. The general mechanism involves the excitation of a photocatalyst (often an iridium or ruthenium complex, or an organic dye) by light. The excited photocatalyst can then oxidize or reduce a substrate to generate a radical cation or anion, which drives the subsequent chemical transformation. uni-regensburg.de

One relevant application is the Minisci-type reaction, where an alkyl radical adds to an electron-deficient heterocycle like pyrazine. nih.gov Photoredox catalysis provides a mild way to generate these alkyl radicals from precursors such as carboxylic acids or alkyltrifluoroborates. nih.gov This would be a powerful method for producing analogs of this compound by introducing various alkyl groups onto the pyrazine core.

Furthermore, photoredox catalysis can be employed for the synthesis of the pyrazine ring itself. For example, a convenient method for synthesizing substituted pyrazines from vinyl azides has been developed using a dual-energy and electron-transfer strategy with visible-light photocatalysis. researchgate.net Such innovative methods highlight the potential of photoredox catalysis to construct complex heterocyclic systems from simple precursors. The development of organocatalyzed photoredox reactions further enhances the sustainability of this approach by replacing potentially toxic and expensive transition metals. rsc.org

The table below outlines key aspects of photoredox catalysis applicable to pyrazine synthesis.

| Reaction Type | Reactants | Catalyst System (Typical) | Key Features | Potential Application for Target Scaffold |

| C-H Functionalization (Minisci-type) | Heterocycle + Radical Precursor | Photocatalyst (e.g., Ir(ppy)₃) + Light | Direct functionalization of C-H bonds. Avoids pre-functionalization. | Introduction of alkyl or other groups onto the pyrazine ring to create analogs. |

| Radical Cascade Reactions | Alkenes/Alkynes + Radical Precursors | Photocatalyst + Light | Forms complex cyclic systems in a single step. | Construction of fused pyrazine ring systems or functionalized side chains. nih.govorganic-chemistry.org |

| Aminofluorosulfonylation | Unactivated Olefins | Photocatalyst + Light | Three-component reaction to install amine and sulfonyl fluoride (B91410) groups. | Potential for novel functionalization of side chains attached to the pyrazine core. rsc.org |

Chemical Reactivity and Transformation Mechanisms of 3 Amino 5,6 Dimethylpyrazin 2 Ol

Electrophilic and Nucleophilic Reactions of the Pyrazine (B50134) Ring System

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency generally makes the ring susceptible to nucleophilic attack and less reactive towards electrophilic aromatic substitution compared to benzene. However, the substituents on the pyrazine ring of 3-Amino-5,6-dimethylpyrazin-2-ol significantly modulate its reactivity.

The amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups through resonance, increasing the electron density of the pyrazine ring and activating it towards electrophilic attack. The methyl (-CH₃) groups are weakly electron-donating through induction, further enhancing the ring's electron density. Consequently, this substituted pyrazine is more amenable to electrophilic aromatic substitution than the parent pyrazine. The substitution is directed to the carbon atoms where the electron density is highest, typically ortho and para to the activating groups.

Conversely, the electron-donating nature of the substituents makes the ring less susceptible to nucleophilic aromatic substitution. For such reactions to occur, a good leaving group and/or strongly electron-withdrawing groups would be necessary to facilitate the attack of a nucleophile.

| Reaction Type | Reactivity of this compound | Influencing Factors | Plausible Products |

| Electrophilic Aromatic Substitution | Activated | Electron-donating amino, hydroxyl, and methyl groups. | Halogenated, nitrated, or sulfonated pyrazine derivatives. |

| Nucleophilic Aromatic Substitution | Deactivated | Electron-donating nature of substituents. | Substitution products if a suitable leaving group is present. |

Transformations Involving the Amino and Hydroxyl Substituents

The amino and hydroxyl groups are primary sites of chemical transformations.

The amino group can undergo a variety of reactions typical for aromatic amines:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt. This intermediate can then be subjected to various nucleophilic substitution reactions (Sandmeyer-type reactions) to introduce a wide range of functional groups.

The hydroxyl group , in its enol form, can also undergo several key reactions:

O-Alkylation: Reaction with alkyl halides in the presence of a base to form ethers.

O-Acylation: Reaction with acyl chlorides or anhydrides to form esters.

Halogenation: Replacement of the hydroxyl group with a halogen atom using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

| Functional Group | Reaction | Reagents | Product Type |

| Amino (-NH₂) | Acylation | Acyl chloride, Anhydride | Amide |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine | |

| Diazotization | Nitrous acid (HNO₂) | Diazonium Salt | |

| Hydroxyl (-OH) | O-Alkylation | Alkyl halide, Base | Ether |

| O-Acylation | Acyl chloride, Anhydride | Ester | |

| Halogenation | POCl₃, PCl₅ | Halopyrazine |

Oxidation and Reduction Pathways of this compound and its Derivatives

The oxidation and reduction of this compound can involve both the pyrazine ring and its substituents.

Oxidation: The pyrazine ring is generally resistant to oxidation. However, the electron-rich nature of the substituted ring may make it more susceptible to oxidative degradation under strong oxidizing conditions. The primary amino group can be oxidized by various reagents. For example, peroxy acids could potentially oxidize the amino group to a nitroso or nitro group.

Reduction: Catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Ni) can reduce the pyrazine ring. The conditions required for this reduction would likely be vigorous due to the aromatic stability of the ring. The specific products would depend on the catalyst and reaction conditions, potentially leading to di- or tetrahydro-pyrazine derivatives.

Investigations into Tautomeric Equilibria of Pyrazinols and Pyrazinones

This compound can exist in several tautomeric forms due to the presence of the amino and hydroxyl groups. Tautomers are structural isomers that readily interconvert, and the position of the equilibrium is influenced by factors such as the solvent, temperature, and pH. wikipedia.org

Two primary tautomeric equilibria are at play:

Keto-Enol Tautomerism: The "pyrazin-2-ol" form (enol) can tautomerize to the "pyrazin-2-one" form (keto). In many heterocyclic systems, the keto form is thermodynamically more stable.

Amino-Imino Tautomerism: The "3-amino" form can tautomerize to a "3-imino" form, where a proton has migrated from the exocyclic nitrogen to a ring nitrogen.

These two equilibria can result in four possible tautomeric structures. The predominant tautomer in a given environment is a crucial determinant of the compound's chemical and physical properties. Spectroscopic studies, particularly NMR, are essential for elucidating the dominant tautomeric forms in solution and the solid state.

| Tautomeric Form | Key Structural Feature | Notes |

| This compound | Aromatic ring with -OH and -NH₂ groups | Enol-Amino form |

| 3-Amino-5,6-dimethyl-1H-pyrazin-2-one | Pyrazinone ring with an exocyclic C=O bond | Keto-Amino form |

| 3-Imino-5,6-dimethyl-2,3-dihydropyrazin-2-ol | Pyrazinol ring with an exocyclic C=NH bond | Enol-Imino form |

| 5,6-Dimethyl-3-imino-1H-pyrazin-2(3H)-one | Pyrazinone ring with both C=O and C=NH bonds | Keto-Imino form |

Biological Activities and Molecular Mechanisms of 3 Amino 5,6 Dimethylpyrazin 2 Ol

Elucidation of Quorum Sensing Modulation Mechanisms

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as virulence and biofilm formation, by producing and detecting small signaling molecules called autoinducers. nih.govprinceton.educam.ac.uk The pyrazine (B50134) derivative 3,5-dimethylpyrazin-2-ol (B1670924) (DPO), a close structural relative of 3-amino-5,6-dimethylpyrazin-2-ol, has been identified as a key autoinducer in Vibrio cholerae. nih.gov

In Vibrio cholerae, the autoinducer DPO is recognized by the cytoplasmic receptor and transcription factor, VqmA. princeton.edunih.gov The binding of DPO to VqmA is a critical step in the QS signaling cascade. princeton.edu Structural and functional studies have shown that VqmA can exist in both an apo (unbound) and a holo (bound) state. princeton.edu While VqmA can be soluble and properly folded without its ligand, the binding of DPO significantly enhances its activity. princeton.edu

Upon binding DPO, the VqmA receptor undergoes conformational changes that increase its affinity for its target DNA promoter, PvqmR. princeton.edu This enhanced binding capability allows VqmA to more effectively activate the transcription of the vqmR gene. princeton.edunih.gov Crystal structure analysis of the DPO-VqmA complex has been instrumental in understanding these conformational shifts and the specific molecular interactions required for activation. princeton.edu Interestingly, the proposed precursor to DPO, N-alanyl-aminoacetone (Ala-AA), can also bind to the same site on VqmA and activate it. princeton.edu This suggests a degree of ligand promiscuity in the receptor, though specific chemical features, such as a hydroxyl or carbonyl group at a key position, are critical for binding and activation. princeton.edu

The activation of the VqmA receptor by its ligand has direct consequences on bacterial behavior. The DPO-VqmA complex activates the expression of a small regulatory RNA called VqmR. nih.govprinceton.eduplos.org VqmR, in turn, represses the genes responsible for virulence factor production and biofilm formation in Vibrio cholerae. nih.govprinceton.eduplos.orgnih.govresearchgate.net This regulatory cascade means that at high cell densities, when the autoinducer concentration is high, V. cholerae downregulates these key pathogenic traits. princeton.edu

The inhibition of biofilm formation is a significant outcome of this pathway. nih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which offer protection from antibiotics and host immune responses. mdpi.com By preventing biofilm formation, compounds that modulate this QS pathway, such as DPO, can render bacteria more susceptible to conventional treatments. nih.govmdpi.com The discovery of this pathway highlights a potential strategy for developing antivirulence therapies that target bacterial communication rather than bacterial viability, which may reduce the selective pressure for antibiotic resistance. nih.gov

Table 1: Quorum Sensing Modulation by DPO in Vibrio cholerae

| Component | Function | Reference |

|---|---|---|

| 3,5-dimethylpyrazin-2-ol (DPO) | Autoinducer molecule that accumulates at high cell density. | nih.govprinceton.edu |

| VqmA | Cytoplasmic receptor that binds to DPO. | princeton.edunih.gov |

| DPO-VqmA Complex | Activates transcription of the vqmR gene. | princeton.eduplos.org |

| VqmR | Small regulatory RNA. | nih.govprinceton.edu |

| Regulatory Outcome | Repression of genes for virulence factor production and biofilm formation. | nih.govprinceton.edunih.gov |

Interaction with Biomolecules and Potential Therapeutic Implications

The biological activity of pyrazinol compounds extends beyond quorum sensing and involves interactions with other crucial biomolecules, suggesting a broader therapeutic potential.

Research into the VqmA receptor has revealed that its activity can be modulated by the formation of disulfide bonds. The autoinducer DPO can activate VqmA by promoting the formation of an intermolecular disulfide bond, which in turn enhances its DNA binding and represses virulence genes. researchgate.net This mechanism, involving the redox state of the cell, adds another layer of regulation to the quorum-sensing pathway. researchgate.net

The interaction with peptide structures is also a feature of related compounds. The design of novel antimicrobial peptides (AMPs) sometimes involves conjugation with cell-penetrating peptides (CPPs) to enhance their entry into bacterial cells. mdpi.com While direct binding of this compound to AMPs is not explicitly detailed in the provided context, the principle of small molecules modulating protein function through allosteric sites or by affecting critical bonds like disulfides is a well-established concept in drug discovery.

The pyrazinol scaffold and related heterocyclic structures, such as pyrazoles and pyrimidines, are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. nih.govnih.gov

Anti-inflammatory and Antimicrobial Properties: Certain pyrazolo[3,4-b]pyrazine derivatives have demonstrated significant anti-inflammatory activity, with some compounds showing efficacy comparable to the reference drug indomethacin. nih.gov Flavonoids, another class of heterocyclic compounds, have been shown to possess considerable antibiofilm and antivirulence properties against pathogenic bacteria like Staphylococcus aureus. mdpi.com

Anticancer Properties: The pyrazoline scaffold is a component of several pharmacologically important molecules and has been extensively explored for anticancer activity. nih.govnih.gov Pyrazolo-pyrimidine hybrids, in particular, have been highlighted as targeted anticancer agents that can affect multiple cellular targets. nih.gov The anticancer potential of pyridine (B92270) scaffolds has also been reviewed, indicating that these nitrogen-containing heterocyclic compounds are of great interest in the development of new cancer therapies. researchgate.net

Structure-Activity Relationship Studies for Bioactive Pyrazinol Derivatives

Understanding the relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship, SAR) is fundamental for designing more potent and selective drugs. nih.gov For pyrazoline and pyrazole (B372694) derivatives, SAR studies have provided valuable insights.

For instance, in a series of pyrazole hydrazones, modifications at different positions of the phenylamino (B1219803) pyrazole nucleus led to variations in their antiproliferative and antioxidant activities. mdpi.comresearchgate.net The introduction of an anilino substituent on the pyrazole scaffold and alterations to a side chain were key modifications that influenced the biological effects. mdpi.com Similarly, for pyrazoline-based inhibitors of carbonic anhydrase, an enzyme linked to some cancers, the positioning of sulfamate (B1201201) and other electron-withdrawing groups on the aryl rings of the pyrazoline scaffold was critical for their inhibitory potency against different isoforms of the enzyme. nih.gov These studies underscore the importance of specific functional groups and their spatial arrangement for the desired biological activity.

Table 2: Bioactive Properties of Pyrazinol and Related Scaffolds

| Scaffold | Biological Activity | Key Structural Features/Derivatives | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyrazines | Anti-inflammatory, Anticancer | Compounds 15 and 29 showed notable anti-inflammatory effects. Compounds 25i and 25j had significant activity against MCF-7 breast cancer cells. | nih.gov |

| Pyrazoline | Anticancer, Antimicrobial | A ubiquitous motif in drugs like antipyrine (B355649) and axitinib. | nih.gov |

| Pyrazole Hydrazones | Antiproliferative, Antioxidant | Decorations on the phenylamino pyrazole nucleus at positions 1, 3, and 4. | mdpi.comresearchgate.net |

| Pyrazolo-pyrimidines | Targeted Anticancer Agents | Fused heterocyclic system with effects on multiple targets. | nih.gov |

Advanced Spectroscopic and Structural Characterization of 3 Amino 5,6 Dimethylpyrazin 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 3-Amino-5,6-dimethylpyrazin-2-ol. By analyzing the chemical shifts (δ) and coupling constants (J) in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms and their chemical environments within the molecule can be mapped out. mdpi.comresearchgate.net

While specific high-resolution NMR data for this compound is not extensively detailed in the provided search results, general principles of NMR spectroscopy on related pyrazine (B50134) derivatives can be applied. For instance, in the ¹H NMR spectrum, distinct signals would be expected for the protons of the two methyl groups and the amino group. The chemical shifts of the methyl protons would provide information about their electronic environment, influenced by the adjacent amino and hydroxyl groups on the pyrazine ring. The amino group protons would likely appear as a broader singlet, and its chemical shift could be sensitive to solvent and temperature.

In the ¹³C NMR spectrum, individual resonances would correspond to each unique carbon atom in the molecule, including the two methyl carbons and the four carbons of the pyrazine ring. The chemical shifts of the ring carbons would be particularly informative, revealing the electronic effects of the amino, hydroxyl, and methyl substituents. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning all proton and carbon signals by revealing correlations between neighboring protons and between protons and carbons several bonds away. mdpi.com

Interactive Data Table: Predicted NMR Data for this compound (Note: The following data is predictive and based on general principles and data for similar compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~155-165 |

| C3 | - | ~140-150 |

| C5 | - | ~145-155 |

| C6 | - | ~130-140 |

| CH₃ (on C5) | ~2.2-2.5 | ~18-22 |

| CH₃ (on C6) | ~2.2-2.5 | ~18-22 |

| NH₂ | ~4.5-6.0 (broad) | - |

| OH | ~8.0-10.0 (broad) | - |

Isotopic labeling is a powerful tool used in NMR spectroscopy to simplify complex spectra and to probe specific sites within a molecule. sigmaaldrich.comnih.govsigmaaldrich.com This technique involves the selective replacement of an atom with one of its isotopes, most commonly ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H (deuterium). nih.govwhiterose.ac.uk

For a molecule like this compound, selective ¹³C labeling of one of the methyl groups would allow for the unambiguous assignment of its corresponding signal in the ¹³C NMR spectrum. Similarly, ¹⁵N labeling of the amino group or the pyrazine ring nitrogens would enable the use of ¹⁵N NMR spectroscopy to directly probe the electronic environment of the nitrogen atoms. whiterose.ac.uk This can be particularly useful for studying hydrogen bonding interactions involving the amino group.

Furthermore, deuterium (B1214612) labeling can be employed to simplify ¹H NMR spectra by replacing specific protons with deuterium, which is NMR-inactive under typical ¹H NMR conditions. nih.gov For example, deuterating the methyl groups would cause their signals to disappear from the ¹H NMR spectrum, which could help in the assignment of other overlapping signals. Isotopic labeling is especially crucial in solid-state NMR studies of biological macromolecules and complex organic materials where spectral resolution is often a challenge. sigmaaldrich.com

Mass Spectrometry Techniques for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov For this compound, mass spectrometry would confirm its molecular weight of 153.17 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental formula (C₆H₉N₃O).

In addition to molecular identification, mass spectrometry, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for metabolite profiling. nih.govnih.gov If this compound were to be metabolized, these techniques could be used to identify and quantify its metabolites in biological samples. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide structural information about the metabolites, aiding in their identification. nih.govunito.it For instance, the fragmentation of pyrazine derivatives often involves characteristic losses of small neutral molecules. researchgate.netresearchgate.net

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z (Monoisotopic) | Technique |

| [M+H]⁺ | 154.0818 | ESI-MS |

| [M-H]⁻ | 152.0673 | ESI-MS |

| M⁺• | 153.0746 | EI-MS |

X-ray Crystallography for Solid-State Structure Determination of Pyrazine Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rsc.orgresearchgate.netoptica.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the crystal lattice, including bond lengths, bond angles, and intermolecular interactions, can be constructed. researchgate.netscirp.org

While the specific crystal structure of this compound is not available in the provided search results, studies on related pyrazine derivatives provide insights into the expected structural features. rsc.orgresearchgate.netacs.org It is anticipated that the pyrazine ring would be largely planar. The substituents—amino, hydroxyl, and two methyl groups—would have specific orientations relative to the ring. The crystal packing would likely be influenced by hydrogen bonding interactions involving the amino and hydroxyl groups, potentially forming extended networks in the solid state. scirp.org For instance, studies on other amino-substituted nitrogen heterocycles show the formation of hydrogen-bonded chains. nih.gov

Interactive Data Table: General Crystallographic Parameters for Pyrazine Derivatives (Note: These are general ranges and the actual parameters for this compound may differ.)

| Parameter | Typical Value/System |

| Crystal System | Monoclinic or Orthorhombic researchgate.net |

| Space Group | P2₁/c, P-1, or similar researchgate.net |

| Key Interactions | N-H···N, N-H···O, C-H···O hydrogen bonds researchgate.netscirp.org |

Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netmdpi.com The absorption maxima (λ_max) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. For aromatic and heterocyclic compounds like this compound, these transitions typically involve π → π* and n → π* transitions. The presence of auxochromic groups like the amino and hydroxyl groups, and chromophoric methyl groups, would be expected to shift the absorption bands to longer wavelengths (a bathochromic or red shift) compared to the parent pyrazine molecule. rsc.org

Photoluminescence spectroscopy, which includes fluorescence and phosphorescence, measures the emission of light from a molecule after it has been excited by absorbing light. These techniques provide further insights into the excited state properties of the molecule. acs.orgnih.gov Many pyrazine derivatives are known to be luminescent, and the emission wavelength and quantum yield are sensitive to the nature and position of substituents on the pyrazine ring. acs.orgnih.gov For this compound, it would be expected to exhibit fluorescence, and the characteristics of its emission spectrum would be dependent on its specific electronic structure and environment. acs.org

Interactive Data Table: Expected Spectroscopic Data for this compound

| Technique | Expected λ_max (nm) | Type of Transition |

| UV-Vis Absorption | ~280-350 | π → π* and n → π* |

| Photoluminescence Emission | ~380-500 | Fluorescence |

Theoretical and Computational Chemistry Approaches to 3 Amino 5,6 Dimethylpyrazin 2 Ol

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic characteristics of 3-Amino-5,6-dimethylpyrazin-2-ol. These studies delve into the distribution of electrons within the molecule, which dictates its stability, reactivity, and spectroscopic properties.

Detailed quantum-chemical studies can elucidate the electronic structure and reactivity of pyrazine (B50134) derivatives. scirp.org By employing methods such as Density Functional Theory (DFT), researchers can calculate a variety of molecular properties. core.ac.uk For instance, the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from quantum mechanical calculations. The MEP illustrates the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is crucial for predicting how the molecule will interact with other chemical species. For related heterocyclic compounds, MEP analysis has been used to explain chemical reactivity. researchgate.net

Table 1: Illustrative Quantum Mechanical Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule |

Computational Modeling of Tautomeric Forms and Energetics

Tautomerism, the interconversion of structural isomers, is a significant consideration for this compound. This compound can exist in at least two tautomeric forms: the amino-ol form (this compound) and the imino-one form (3-imino-5,6-dimethyl-3,4-dihydropyrazin-2-one). Computational modeling is essential for determining the relative stability of these tautomers and the energetic barriers to their interconversion.

Studies on structurally similar compounds, such as 2-amino-5,6-dimethylpyrimidin-4-one, have demonstrated the utility of computational methods in conjunction with experimental techniques like IR spectroscopy and X-ray crystallography to identify and characterize different tautomeric forms. nih.gov It has been observed that the relative stability of tautomers can be influenced by factors such as the solvent environment. For some aminopyrazoles, the 3-amino tautomer has been found to be more stable in the gas phase. mdpi.com

DFT calculations are commonly used to optimize the geometry of each tautomer and calculate their relative energies. mdpi.com By comparing the Gibbs free energies of the different forms, it is possible to predict their equilibrium populations under specific conditions. The inclusion of a polarizable continuum model (PCM) can simulate the effects of a solvent, providing a more accurate picture of tautomeric preferences in solution. mdpi.com

Table 2: Hypothetical Relative Energies of Tautomers of this compound

| Tautomer | Gas Phase Relative Energy (kJ/mol) | Aqueous Solution Relative Energy (kJ/mol) |

| Amino-ol Form | 0.0 (Reference) | 0.0 (Reference) |

| Imino-one Form | +15.2 | +8.5 |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are powerful computational tools. These methods are used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological macromolecule, such as a protein or enzyme.

Molecular docking algorithms systematically sample different conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a force field that approximates the binding energy. This allows for the identification of the most favorable binding mode and an estimation of the binding affinity. Such studies have been successfully employed to investigate the interaction of various heterocyclic compounds with biological targets. nih.gov

Following docking, molecular dynamics simulations can provide a more detailed and dynamic view of the ligand-receptor complex. MD simulations track the movements of atoms over time, revealing the stability of the binding pose and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov These simulations offer insights into the conformational changes that may occur upon ligand binding.

Ab Initio and Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Understanding the chemical reactions that this compound may undergo is crucial for its synthesis and potential applications. Ab initio and DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction.

These methods can be used to:

Optimize the geometries of reactants, products, and transition states. The identification of a transition state, a first-order saddle point on the potential energy surface, is key to understanding the reaction pathway.

Calculate the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. This allows for the prediction of reaction rates.

Investigate the influence of catalysts or different reaction conditions on the reaction mechanism and energetics.

DFT calculations, particularly with hybrid functionals like B3LYP, have proven effective in studying reaction mechanisms for a wide range of organic molecules. researchgate.netsemanticscholar.org For instance, in the synthesis of related triazine derivatives, DFT has been used to study the electronic properties of the molecules and rationalize their reactivity. researchgate.net By applying these computational techniques to this compound, a detailed understanding of its chemical transformations can be achieved.

Analytical Methodologies for Detection and Quantification of 3 Amino 5,6 Dimethylpyrazin 2 Ol

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. However, the direct analysis of polar compounds like 3-Amino-5,6-dimethylpyrazin-2-ol is often hindered by their low volatility and potential for thermal degradation within the high-temperature environment of the GC injector. The presence of active hydrogen atoms in its amino (-NH2) and hydroxyl (-OH) groups can lead to poor peak shape and low sensitivity. thermofisher.comsigmaaldrich.com

For GC-MS analysis to be effective, a chemical derivatization step is typically required to enhance the compound's volatility and thermal stability. researchgate.net This process, discussed in detail in section 8.3, converts the polar functional groups into less polar, more volatile moieties suitable for gas-phase analysis. Once derivatized, the resulting compound can be readily analyzed using standard GC-MS protocols. The separation is typically achieved on a low- to mid-polarity capillary column, followed by detection with a mass spectrometer, often operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. nih.govresearchgate.net

Table 1: Typical GC-MS Parameters for Analysis of Derivatized Analytes

| Parameter | Typical Condition | Purpose |

|---|---|---|

| GC System | Agilent 7890B GC or similar | Separates compounds in the sample. |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar | Non-polar column for separation of volatile derivatives. |

| Carrier Gas | Helium at a constant flow (e.g., 1.0 mL/min) | Transports the sample through the column. |

| Oven Program | Initial 80°C, ramp to 300°C at 10-20°C/min | Programmed temperature increase to elute compounds based on boiling point. |

| Injector Temp. | 250 - 280°C | Ensures rapid volatilization of the derivatized sample. |

| MS System | Triple Quadrupole (QqQ) or Single Quadrupole | Detects and identifies compounds by mass-to-charge ratio. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method creating reproducible fragment patterns. |

| Acquisition Mode | Selected Ion Monitoring (SIM) / MRM (for QqQ) | Increases sensitivity by monitoring only specific ions of interest. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Analysis in Complex Matrices

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an exceptionally powerful technique for the direct analysis of polar, thermally labile, or non-volatile compounds in complex biological and environmental matrices. nih.govnih.gov This method is highly suitable for this compound as it obviates the need for derivatization, thereby simplifying sample preparation and avoiding potential artifacts from the derivatization reaction. nih.gov

In a typical LC-MS/MS workflow, the analyte is separated from the matrix components using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). Detection is achieved with a tandem mass spectrometer, most commonly a triple quadrupole (QqQ) instrument. nih.gov This setup allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM), where a specific precursor ion of the target analyte is selected and fragmented, and a resulting characteristic product ion is monitored. waters.com This high degree of specificity minimizes interference from complex sample matrices like plasma, urine, or food extracts. nih.govwaters.com

Table 2: Predicted LC-MS/MS Parameters for this compound

| Parameter | Value / Condition | Description |

|---|---|---|

| Molecular Formula | C₆H₉N₃O | - |

| Molecular Weight | 139.158 g/mol | - |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Protonates the basic nitrogen atoms on the pyrazine (B50134) ring. |

| Precursor Ion [M+H]⁺ | m/z 140.1 | The protonated molecular ion selected in the first quadrupole. |

| MRM Transition 1 (Quantifier) | 140.1 → 123.1 | Proposed loss of ammonia (B1221849) (NH₃). |

| MRM Transition 2 (Qualifier) | 140.1 → 112.1 | Proposed loss of carbon monoxide (CO). |

| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm) | Standard column for retaining and separating polar to non-polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous phase to promote ionization and improve peak shape. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic phase to elute the analyte from the column. |

Chemical Derivatization Strategies for Enhanced Detectability in Bioanalytical Assays

Chemical derivatization is a procedural technique that modifies an analyte to improve its analytical properties. researchgate.net For a compound like this compound, derivatization is primarily employed to enable or enhance analysis by GC-MS, but it can also be used to improve performance in LC-MS. researchgate.netmdpi.com The strategy focuses on the reactive amino (-NH₂) and hydroxyl (-OH) groups.

For GC-MS Analysis: The main goal is to increase volatility and thermal stability. sigmaaldrich.comyoutube.com This is achieved by replacing the active hydrogens on the polar functional groups with non-polar protective groups.

Silylation: This is the most common method, where a silylating agent reacts with the active hydrogens. researchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used to replace the active hydrogens with a trimethylsilyl (B98337) (TMS) group. thermofisher.comsigmaaldrich.com The resulting derivative is significantly more volatile and less prone to thermal breakdown in the GC system.

For LC-MS Analysis: While not always necessary, derivatization can be used to improve chromatographic retention on reversed-phase columns or to enhance ionization efficiency, leading to lower detection limits. mdpi.com For instance, reacting the compound with a hydrophobic derivatizing agent can increase its retention time, moving it away from the early-eluting, often complex matrix components in the solvent front.

Table 3: Common Derivatization Strategies for Polar Functional Groups

| Strategy | Reagent Example(s) | Target Functional Groups | Purpose & Outcome |

|---|---|---|---|

| Silylation | BSTFA, MSTFA, MTBSTFA | -OH, -NH₂ | For GC-MS: Replaces active hydrogens with TMS groups, increasing volatility and thermal stability. sigmaaldrich.com |

| Acylation | Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA) | -OH, -NH₂ | For GC-MS: Introduces acyl groups to increase volatility and allows for sensitive detection with an Electron Capture Detector (ECD). researchgate.net |

| Alkylation / Esterification | Methyl Chloroformate (MCF) | -OH, -NH₂, -COOH | For GC-MS: Forms methyl esters or carbamates, improving volatility and chromatographic behavior. nih.gov |

| Hydrophobicity Tagging | Dansyl Chloride, 2-hydrazinoquinoline (B107646) (HQ) | Amines, Phenols, Carbonyls | For LC-MS: Increases hydrophobicity for better retention on reversed-phase columns and can enhance ESI ionization. mdpi.com |

Future Directions and Emerging Research Avenues for 3 Amino 5,6 Dimethylpyrazin 2 Ol

Innovations in Sustainable Synthesis and Process Optimization for Pyrazinol Derivatives

The synthesis of pyrazine (B50134) derivatives has traditionally relied on methods that are often effective but may not be environmentally friendly. researchgate.net The future of producing 3-Amino-5,6-dimethylpyrazin-2-ol and related compounds lies in the adoption of sustainable and green chemistry principles.

A major thrust in this area is the development of biocatalytic and chemo-enzymatic methods. These approaches use enzymes as catalysts, which can offer high selectivity and efficiency under milder reaction conditions, reducing energy consumption and waste. researchgate.netelsevierpure.com For instance, researchers are exploring the use of enzymes like Lipozyme® TL IM for the synthesis of pyrazinamide (B1679903) derivatives, a related class of compounds. nih.gov This method allows for reactions at lower temperatures and in greener solvents, offering a more sustainable alternative to traditional chemical synthesis. nih.gov

Another key innovation is the move towards solvent-free or aqueous-based reaction media. mdpi.com Multicomponent reactions (MCRs), which combine several starting materials in a single step, are being optimized for water-based systems, significantly reducing the reliance on volatile organic solvents. mdpi.com Microwave-assisted synthesis is also being explored to shorten reaction times and improve yields. mdpi.comresearchgate.net

Process optimization is also a critical focus. Continuous-flow systems are being developed to replace traditional batch processing. nih.gov These systems offer better control over reaction parameters, leading to higher yields, improved purity, and safer operation. nih.gov

| Synthesis Approach | Traditional Methods | Emerging Sustainable Methods |

| Catalysts | Chemical catalysts (e.g., copper (II) oxide, manganese oxide) researchgate.net | Biocatalysts (e.g., enzymes), nano-ZnO researchgate.netnih.gov |

| Solvents | Organic solvents (e.g., DMF, THF) nih.gov | Water, tert-amyl alcohol, solvent-free conditions nih.govmdpi.com |

| Reaction Conditions | Often require high temperatures and pressures. | Milder conditions, lower temperatures, shorter reaction times. nih.gov |

| Process Type | Batch processing. | Continuous-flow systems. nih.gov |

| Key Advantages | Established and well-understood. | Reduced environmental impact, increased efficiency, improved safety. researchgate.netelsevierpure.comnih.gov |

Comprehensive Multi-Omics Approaches to Elucidate Biological Roles

Understanding the precise biological roles of this compound requires a deep dive into its interactions within a biological system. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful toolkit for this purpose. nih.govtechscience.com

This integrated approach can help to:

Identify molecular targets: Pinpoint the specific proteins or pathways that this compound interacts with. techscience.com

Uncover mechanisms of action: Elucidate the complex biological processes modulated by the compound. nih.gov

Discover new biomarkers: Identify molecules that can be used to monitor the compound's effects or to diagnose conditions it might be used to treat. techscience.com

Network pharmacology is a related approach that can be used to analyze the complex interactions between the compound, its targets, and disease pathways. nih.gov This can help to predict potential therapeutic applications and understand any off-target effects. nih.gov

Rational Design of Pyrazinol-Based Chemical Probes and Therapeutics

The core structure of this compound serves as a valuable scaffold for the rational design of new molecules with tailored properties. researchgate.netmdpi.com By systematically modifying its chemical structure, researchers can develop chemical probes to study biological processes or create new therapeutic agents. researchgate.netnih.gov

Rational drug design involves using computational tools to predict how a molecule will interact with a specific biological target, such as an enzyme or a receptor. mdpi.com This allows chemists to design new pyrazinol derivatives with enhanced potency, selectivity, and drug-like properties. researchgate.netnih.gov For example, pyrazoline-based compounds have been designed as potent inhibitors of EGFR and HER2, which are important targets in cancer therapy. researchgate.netnih.gov

The development of chemical probes is another exciting area. These are molecules designed to interact with a specific target in a way that allows researchers to visualize or measure its activity. By attaching a fluorescent tag or other reporter group to a pyrazinol derivative, scientists can create tools to study the role of its target in living cells.

Key strategies in this area include:

Structure-Activity Relationship (SAR) studies: Systematically modifying the pyrazinol structure to understand how different chemical groups affect its biological activity. mdpi.com

Computational Modeling: Using molecular docking and dynamics simulations to predict binding affinity and guide the design of new derivatives. mdpi.comnih.gov

Hybridization: Combining the pyrazinol scaffold with other pharmacologically active fragments to create new molecules with dual or enhanced activities. researchgate.netnih.gov

| Design Strategy | Description | Example Application |

| Structure-Activity Relationship (SAR) | Modifying the chemical structure to determine which parts of the molecule are crucial for its biological effect. mdpi.com | Optimizing the substituents on the pyrazine ring to increase binding affinity to a target enzyme. |

| Computer-Aided Drug Design (CADD) | Utilizing computational methods to model and predict molecule-target interactions. mdpi.com | Virtually screening a library of pyrazinol derivatives against a cancer target to identify promising candidates. nih.gov |

| Fragment-Based Drug Discovery | Building a potent drug by linking together small molecular fragments that bind to a target. | Combining a pyrazinol fragment with another small molecule to create a novel inhibitor. |

| Hybrid Molecule Design | Merging two or more different pharmacophores to create a single molecule with multiple pharmacological activities. researchgate.net | Designing thiazolyl–pyrazoline hybrids as dual EGFR/HER2 inhibitors for cancer treatment. researchgate.netnih.gov |

Integration of Artificial Intelligence and Machine Learning in Pyrazinol Research

In the context of pyrazinol research, AI and ML can be applied to:

Predicting Bioactivity: ML models can be trained on existing data to predict the biological activity of new, untested pyrazinol derivatives, accelerating the discovery of promising candidates. researchgate.netresearchgate.net

De Novo Drug Design: AI algorithms can generate entirely new molecular structures with desired properties, providing novel starting points for drug discovery programs. nih.gov

Optimizing Synthesis: AI can be used to predict the optimal reaction conditions for synthesizing pyrazinol derivatives, saving time and resources in the lab. researchgate.net

Analyzing Complex Data: AI can help to make sense of the large datasets generated by multi-omics studies, identifying key relationships and generating new hypotheses. nih.gov

Q & A

Q. How can researchers optimize the synthesis of 3-Amino-5,6-dimethylpyrazin-2-ol to improve yields?

Methodological Answer: Synthetic challenges, such as rapid enamine isomerization, can reduce yields in reactions involving pyrazine derivatives. Evidence suggests:

- Solvent Selection : Toluene at 100°C for 12 hours is suboptimal for 5,6-dimethylpyrazin-2-ol derivatives due to isomerization. Alternative solvents (e.g., DMSO) may stabilize intermediates but require extended reaction times (98 hours) .

- Temperature Modulation : Lowering reaction temperatures could slow isomerization, though this may necessitate longer durations.

- Additive Screening : Introducing stabilizing agents (e.g., Lewis acids) or adjusting pH might mitigate side reactions.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : For structural confirmation, orthorhombic crystal systems (space group Pnma) with lattice parameters (e.g., a = 19.72 Å, b = 6.42 Å, c = 6.72 Å) provide precise atomic coordinates .

- Mass Spectrometry : Exact mass analysis (e.g., 195.0018 Da) coupled with fragmentation patterns validates molecular composition .

- NMR and IR Spectroscopy : Distinguish functional groups (e.g., amino, hydroxyl) and monitor tautomeric equilibria.

Q. How do substituents influence the stability of pyrazin-2-ol derivatives during reactions?

Methodological Answer:

- Steric Effects : Bulky substituents (e.g., 5,6-diphenyl groups) reduce isomerization rates compared to 5,6-dimethyl analogs, as observed in Ugi–Smiles couplings .

- Solvent Polarity : Polar solvents like DMSO stabilize intermediates but may slow reaction kinetics, requiring trade-offs between yield and time .

Advanced Research Questions

Q. What mechanistic insights explain low yields in multicomponent reactions involving this compound?

Methodological Answer:

- Enamine Isomerization : Rapid keto-enol tautomerization in 5,6-dimethyl derivatives destabilizes intermediates, diverting pathways toward byproducts. Isotopic labeling (e.g., deuterated solvents) can track proton transfer dynamics .

- Nucleophilicity Modulation : The amino group’s electron-donating effects may reduce electrophilic reactivity in coupling reactions. Computational modeling (DFT) can predict charge distribution and guide functional group protection strategies .

Q. How can structural modifications enhance the reactivity of this compound in heterocyclic synthesis?

Methodological Answer:

- Coordination Chemistry : Analogous triazine derivatives form stable complexes with silver triflate, suggesting metal coordination could stabilize reactive intermediates. Explore Ag(I) or Cu(II)-mediated pathways .

- Heteroatom Substitution : Replacing hydroxyl groups with thiols or amines may alter electronic properties. Compare reaction outcomes using Hammett parameters to quantify substituent effects .

Q. How should researchers address contradictions in reported yields for pyrazine-based reactions?

Methodological Answer:

- Systematic Replication : Reproduce conditions from conflicting studies (e.g., solvent purity, inert atmosphere) to isolate variables. For example, DMSO’s hygroscopic nature may introduce water, affecting yields .

- In Situ Monitoring : Use techniques like HPLC-MS or Raman spectroscopy to track intermediate formation and identify kinetic bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.